2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a pyrimidine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 6, and a sulfanyl (-S-) linker at position 2. The sulfanyl group bridges to a piperazine ring, which is further functionalized with a 2-fluorophenyl moiety via an ethanone group.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4OS/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHLMFQKLAWRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorophenyl-6-methylpyrimidine: This intermediate can be synthesized through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.
Formation of the sulfanyl linkage: The 4-fluorophenyl-6-methylpyrimidine is then reacted with a thiol reagent to introduce the sulfanyl group.
Coupling with piperazine derivative: The final step involves coupling the sulfanyl intermediate with a piperazine derivative, such as 4-(2-fluorophenyl)piperazine, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or piperazine rings.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine or piperazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for the development of new drugs for neurological disorders.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrimidine/piperazine scaffolds, substituent positions, and linker groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Pyrimidine vs. Pyridazinone Cores: The pyrimidine core in the target compound (vs. Pyridazinone derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Fluorophenyl Substituent Positions :
- The 4-fluorophenyl group on the pyrimidine (target) vs. 2-fluorophenyl on piperazine () alters steric and electronic profiles. 4-Fluoro substitution on arylpiperazines is associated with higher dopamine D2/D3 receptor affinity, while 2-fluoro may modulate selectivity .
Ethyl ketone linkers () increase rotational freedom, which may affect binding pocket accommodation .
Piperazine Modifications: Morpholino substituents () vs. fluorophenyl groups (target) significantly alter pharmacokinetics. Morpholino rings increase solubility but reduce CNS activity due to higher polarity .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one, often referred to as a novel pyrimidine derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
- Fluorophenyl groups : Substituents that enhance lipophilicity and biological activity.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
Molecular Formula : C19H22F2N4OS
Molecular Weight : 378.47 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound exhibits significant inhibitory effects on various enzymes, including:
- Antitumor Activity : Research indicates that derivatives of similar structures have shown efficacy against human breast cancer cells. For instance, a related compound demonstrated an IC50 value of 18 µM against breast cancer cell lines, suggesting potential for this compound in oncology .
- Neuropharmacological Effects : The piperazine component is known to interact with serotonin and dopamine receptors, which may contribute to anxiolytic or antidepressant effects.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antitumor Activity : A recent study focused on the compound's ability to inhibit PARP1 (Poly (ADP-Ribose) Polymerase), an enzyme involved in DNA repair mechanisms. The results showed that the compound significantly inhibited PARP1 activity at concentrations similar to established inhibitors like Olaparib, indicating its potential as an anticancer agent .
- Neuropharmacological Evaluation : Another study evaluated the effects of compounds containing piperazine and pyrimidine structures on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-like behaviors, suggesting that such compounds could be developed into therapeutic agents for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
